2,3-Dibromo-3-(2-nitrophenyl)-1-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-3-(2-nitrophenyl)-1-phenylpropan-1-one is an organic compound characterized by the presence of bromine, nitro, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-3-(2-nitrophenyl)-1-phenylpropan-1-one typically involves the bromination of 3-(2-nitrophenyl)-1-phenylpropan-1-one. This reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and bromine concentration, to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-3-(2-nitrophenyl)-1-phenylpropan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 2,3-dibromo-3-(2-aminophenyl)-1-phenylpropan-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Scientific Research Applications
2,3-Dibromo-3-(2-nitrophenyl)-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-3-(2-nitrophenyl)-1-phenylpropan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components and exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dibromo-3-(3-nitrophenyl)propanoic acid
- 2,3-Dibromo-3-(4-nitrophenyl)propanoic acid
- 2,3-Dibromo-3-(2-nitrophenyl)propanoic acid
Uniqueness
2,3-Dibromo-3-(2-nitrophenyl)-1-phenylpropan-1-one is unique due to the presence of both bromine and nitro groups on the same molecule, which imparts distinct reactivity and potential for diverse chemical transformations. Its phenylpropan-1-one backbone also provides a versatile scaffold for further modifications and applications in various fields of research.
Properties
CAS No. |
54987-90-5 |
---|---|
Molecular Formula |
C15H11Br2NO3 |
Molecular Weight |
413.06 g/mol |
IUPAC Name |
2,3-dibromo-3-(2-nitrophenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C15H11Br2NO3/c16-13(11-8-4-5-9-12(11)18(20)21)14(17)15(19)10-6-2-1-3-7-10/h1-9,13-14H |
InChI Key |
FCIHCXQIEAPGFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(C2=CC=CC=C2[N+](=O)[O-])Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.